molecular formula C21H14BrN3 B12281867 4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B12281867
M. Wt: 388.3 g/mol
InChI Key: XYQRSNXFRSZJIC-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated phenyl compound with a pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce corresponding alcohols.

Scientific Research Applications

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of bromine and pyridine moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14BrN3

Molecular Weight

388.3 g/mol

IUPAC Name

4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C21H14BrN3/c22-17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-23-18)25-21(14-16)19-9-2-4-11-24-19/h1-14H

InChI Key

XYQRSNXFRSZJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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